molecular formula C19H36N2O6 B12279715 tert-Butyl (S)-4-((R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate

tert-Butyl (S)-4-((R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B12279715
M. Wt: 388.5 g/mol
InChI Key: OJNIDUMHJPBHRG-UHFFFAOYSA-N
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Description

tert-Butyl (S)-4-(®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, an oxazolidine ring, and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-(®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.

    Boc Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the oxazolidine ring can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound may serve as a precursor for the development of new pharmaceuticals. Its structural features can be exploited to design molecules with specific biological activities.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-4-(®-3-amino-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but lacks the Boc protection.

    tert-Butyl (S)-4-(®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethylthiazolidine-3-carboxylate: Similar structure with a thiazolidine ring instead of an oxazolidine ring.

Uniqueness

The presence of the Boc-protected amino group and the oxazolidine ring in tert-Butyl (S)-4-(®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate makes it unique. The Boc protection provides stability and allows for selective deprotection under mild conditions, while the oxazolidine ring offers unique reactivity patterns.

Properties

Molecular Formula

C19H36N2O6

Molecular Weight

388.5 g/mol

IUPAC Name

tert-butyl 4-[4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C19H36N2O6/c1-17(2,3)26-15(23)20-13(11-22)9-10-14-12-25-19(7,8)21(14)16(24)27-18(4,5)6/h13-14,22H,9-12H2,1-8H3,(H,20,23)

InChI Key

OJNIDUMHJPBHRG-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)CCC(CO)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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